![molecular formula C22H28N2O2 B12608390 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one CAS No. 918479-66-0](/img/structure/B12608390.png)
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a phenylpropyl side chain. It has been studied for its potential as a triple reuptake inhibitor, which means it can simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine, making it a promising candidate for the treatment of major depressive disorder .
Méthodes De Préparation
The synthesis of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of phenol with an appropriate alkylating agent to form the phenoxy group.
Introduction of the piperazine ring: The phenoxy intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.
Attachment of the phenylpropyl side chain: Finally, the phenylpropyl side chain is introduced through a coupling reaction, often using reagents such as dichloromethane and lutidine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its effects on neurotransmitter systems, particularly its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Medicine: Due to its triple reuptake inhibition properties, it is being explored as a potential treatment for major depressive disorder and other psychiatric conditions.
Industry: The compound may have applications in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one involves its ability to inhibit the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine. By blocking the transporters responsible for the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is believed to contribute to its potential antidepressant effects .
Comparaison Avec Des Composés Similaires
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one can be compared with other similar compounds, such as:
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound also acts as a triple reuptake inhibitor but has a different structural configuration.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with similar pharmacological properties but a distinct chemical structure.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}phenol: This compound shares some structural similarities and has been studied for its therapeutic potential
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Numéro CAS |
918479-66-0 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-19(26-21-12-6-3-7-13-21)22(25)24-17-15-23(16-18-24)14-8-11-20-9-4-2-5-10-20/h2-7,9-10,12-13,19H,8,11,14-18H2,1H3 |
Clé InChI |
YBQOWKGGIFPZIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCN(CC1)CCCC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)
![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)
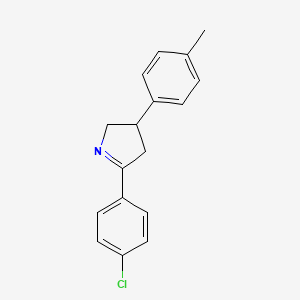
![1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12608355.png)
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)
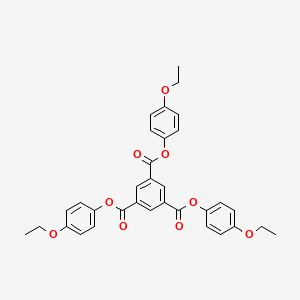
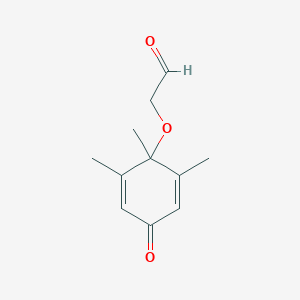
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)
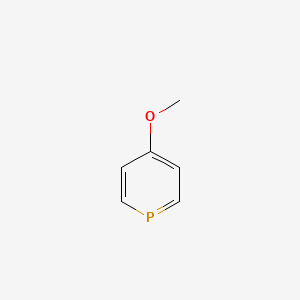
![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)
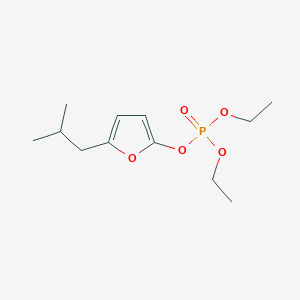
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
